2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole
Overview
Description
2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole (hereafter referred to as ‘pyrazole’) is a synthetic organic compound that is used in a variety of scientific research applications. Pyrazole has a unique molecular structure that is characterized by a trityl group, two amino groups, and a pyrazole ring. This molecular structure provides pyrazole with a range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties, with some compounds displaying IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A single dose of certain derivatives was curative in mouse models of colon 38 tumors, highlighting their potential as chemotherapeutic agents (Deady et al., 2003).
Synthesis and Reactivity in Coordination Chemistry
Research on pyrazole derivatives extends into coordination chemistry, where they serve as ligands to synthesize new water-soluble rhodium(I) complexes. These complexes, which feature 'zwitterionic' pyrazolate-ammonium forms of the ligands, have been synthesized and characterized. Such complexes are soluble in polar solvents, including water, showcasing the versatility of pyrazole derivatives in creating novel metal-organic frameworks (Esquius et al., 2000).
Antiglaucoma Activity
Some pyrazole derivatives have been synthesized from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate compound and tested for their inhibitory effects on carbonic anhydrase isoenzymes, a target for antiglaucoma drugs. These new derivatives showed more potent inhibitory effects compared to acetazolamide, a standard antiglaucoma medication, indicating their potential in developing new therapeutic agents (Kasımoğulları et al., 2010).
Antibacterial and Antifungal Applications
Pyrazole derivatives have also been synthesized with the intent of exploring their antibacterial and antifungal properties. In this context, novel compounds were synthesized and tested against various pathogens. For example, a study synthesized new pyrazoline and pyrazole derivatives, assessing their antimicrobial activity against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans. Some compounds exhibited significant antimicrobial activity, suggesting their utility in developing new antibacterial and antifungal agents (Hassan, 2013).
Properties
IUPAC Name |
tert-butyl N-[2-[[1-methyl-5-(tritylamino)pyrazol-4-yl]carbamoylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N6O3/c1-30(2,3)40-29(39)33-21-20-32-28(38)35-26-22-34-37(4)27(26)36-31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,36H,20-21H2,1-4H3,(H,33,39)(H2,32,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTYSZPIWGFSKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=C(N(N=C1)C)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106683 | |
Record name | 1,1-Dimethylethyl N-[2-[[[[1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689293-69-4 | |
Record name | 1,1-Dimethylethyl N-[2-[[[[1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689293-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-((((1-methyl-5-((triphenylmethyl)amino)-1H-pyrazol-4-yl)amino)carbonyl)amino)ethyl)-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689293694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethylethyl N-[2-[[[[1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601106683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl [2-({[1-methyl-5-(tritylamino)-1H-pyrazol-4-yl]carbamoyl}amino)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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